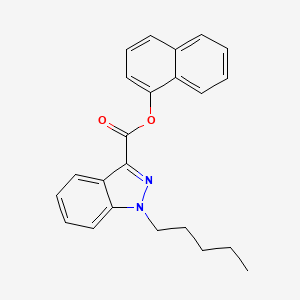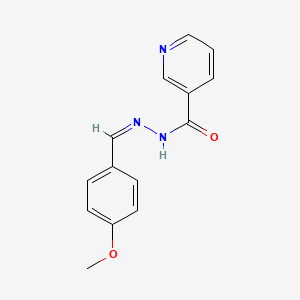
N-Pentadecanoyl-D-erythro-sphingosine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C15 Ceramide-d7 (d181-d7/150), N-pentadecanoyl-D-erythro-sphingosine(d7), powder: is a synthetic ceramide containing sphingosine with pentadecanoic acid. It is a deuterated derivative of C15 Ceramide (d18:1/15:0), which means it has been labeled with deuterium, a stable isotope of hydrogen. This compound is used extensively in scientific research due to its stability and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C15 Ceramide-d7 (d18:1-d7/15:0) involves the incorporation of deuterium into the sphingosine backbone. The general synthetic route includes the following steps:
Synthesis of Deuterated Sphingosine: The sphingosine backbone is synthesized with deuterium atoms incorporated at specific positions.
Acylation: The deuterated sphingosine is then acylated with pentadecanoic acid to form the final product.
Industrial Production Methods: Industrial production of C15 Ceramide-d7 (d18:1-d7/15:0) typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: C15 Ceramide-d7 (d18:1-d7/15:0) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert it back to sphingosine.
Substitution: Substitution reactions can modify the acyl chain or the sphingosine backbone.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation.
Major Products:
Ceramide-1-phosphate: Formed through oxidation.
Sphingosine: Formed through reduction.
Modified ceramides: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
C15 Ceramide-d7 (d18:1-d7/15:0) has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of ceramides and sphingolipids.
Biology: Studied for its role in cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to sphingolipid metabolism.
Wirkmechanismus
The mechanism of action of C15 Ceramide-d7 (d18:1-d7/15:0) involves its interaction with cellular membranes and signaling pathways:
Molecular Targets: It targets sphingolipid metabolic pathways and enzymes involved in ceramide synthesis and degradation.
Pathways Involved: It plays a role in the regulation of apoptosis, cell differentiation, and proliferation by modulating the levels of bioactive sphingolipids.
Vergleich Mit ähnlichen Verbindungen
- C18 Ceramide-d7 (d18:1-d7/18:0)
- C16 Ceramide-d7 (d18:1-d7/16:0)
- C24:1 Ceramide-d7 (d18:1-d7/24:1 (15Z))
- C24 Ceramide-d7 (d18:1-d7/24:0)
Comparison:
- Chain Length: The primary difference lies in the length of the acyl chain. C15 Ceramide-d7 has a 15-carbon acyl chain, while the others have varying lengths (16, 18, 24 carbons).
- Applications: While all these compounds are used in similar research applications, the specific chain length can influence their biological activity and function .
Eigenschaften
Molekularformel |
C33H65NO3 |
|---|---|
Molekulargewicht |
530.9 g/mol |
IUPAC-Name |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]pentadecanamide |
InChI |
InChI=1S/C33H65NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(36)31(30-35)34-33(37)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,31-32,35-36H,3-25,27,29-30H2,1-2H3,(H,34,37)/b28-26+/t31-,32+/m0/s1/i1D3,3D2,5D2 |
InChI-Schlüssel |
HBULQAPKKLNTLT-CVNQHAACSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)








